molecular formula C₂₇H₃₂F₂N₈.CH₄O₃S B560073 Abemaciclib mesylate CAS No. 1231930-82-7

Abemaciclib mesylate

Cat. No. B560073
M. Wt: 602.7
InChI Key: NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abemaciclib mesylate is a CDK inhibitor with selectivity for CDK4 and CDK6 . It belongs to a class of medications called kinase inhibitors . It works by blocking the action of an abnormal protein that signals cancer cells to multiply, helping slow or stop the spread of cancer cells . It is used in combination with tamoxifen or an aromatase inhibitor to treat a certain type of hormone receptor-positive, early breast cancer .


Synthesis Analysis

The synthesis of Abemaciclib mesylate involves reacting a compound 9 with a compound 5 under the action of strong alkali to obtain a compound 10 . The compound 10 is then salified in a proper solvent under the action of methanesulfonic acid to obtain Abemaciclib mesylate .


Molecular Structure Analysis

Abemaciclib mesylate has a molecular formula of C28H36F2N8O3S . It is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM in cell-free assays, respectively .


Chemical Reactions Analysis

Abemaciclib has demonstrated efficacy as a single agent in heavily pretreated patients with HR+/HER2− MBC based on the phase II MONARCH-1 trial .


Physical And Chemical Properties Analysis

Abemaciclib mesylate has a molecular weight of 602.70 . It is stable if stored as directed and should avoid strong oxidizing agents .

Scientific Research Applications

Key scientific research applications of Abemaciclib mesylate include:

  • Treatment of Advanced Breast Cancer

    It has been effective as initial therapy for HR-positive, HER2-negative advanced breast cancer. In a study, Abemaciclib combined with a nonsteroidal aromatase inhibitor significantly improved progression-free survival and objective response rate in postmenopausal women with HR-positive, HER2-negative advanced breast cancer who had no prior systemic therapy in the advanced setting (Goetz et al., 2017).

  • Enhancing Immune Response in Cancer Treatment

    Abemaciclib can induce a T cell inflamed tumor microenvironment and enhance the efficacy of PD-L1 checkpoint blockade. This indicates its potential for use in combination therapies that modulate T cell anti-tumor immunity (Schaer et al., 2018).

  • Inhibiting Breast Cancer Cell Progression

    As a single agent, Abemaciclib blocks breast cancer cell progression and leads to sustained antitumor effects through the induction of senescence, apoptosis, and alteration of cellular metabolism in hormone receptor-positive breast cancer (Torres-Guzmán et al., 2017).

  • Effect on Renal Tubular Secretion

    Clinically, it has been observed that Abemaciclib can inhibit renal tubular secretion without significantly affecting the glomerular filtration rate. This has implications for its impact on renal function in patients undergoing treatment (Chappell et al., 2018).

  • Radiosensitivity in Non–Small Cell Lung Cancer

    Abemaciclib enhances the radiosensitivity of non–small cell lung cancer cells in vitro and in vivo. This points towards its potential as a part of combination therapeutic strategies for treating non-small cell lung cancer (Naz et al., 2018).

  • Potential Adverse Effects on Cardiomyocytes

    Research indicates that Abemaciclib can induce apoptosis in cardiomyocytes by activating the Hippo signaling pathway. This provides insight into its potential cardiac side effects and offers targets for treating cardiac diseases associated with its use (Zhou et al., 2020).

Safety And Hazards

Abemaciclib mesylate is harmful if swallowed and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also reported to cause severe diarrhea, which can lead to dehydration or infection .

Future Directions

Abemaciclib has been approved for the treatment of HR-positive and HER2-negative advanced or metastatic breast cancer that has progressed after unsuccessful endocrine therapy . Future research may focus on its potential use in other types of cancers .

properties

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F2N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856159
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abemaciclib mesylate

CAS RN

1231930-82-7
Record name Abemaciclib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABEMACICLIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
39
Citations
A Patnaik, LS Rosen, SM Tolaney, AW Tolcher… - Cancer discovery, 2016 - AACR
… treated with abemaciclib mesylate at 100 mg/kg. Survival was significantly different from the vehicle control group compared with the groups treated with abemaciclib mesylate at 50 mg/…
Number of citations: 620 aacrjournals.org
H Lee, HS Hoe - Pharmacological Research, 2023 - Elsevier
… of abemaciclib mesylate on cognitive function and Aβ/tau pathology and found that abemaciclib mesylate … Abemaciclib mesylate also inhibited Aβ accumulation by enhancing the activity …
Number of citations: 3 www.sciencedirect.com
R Torres-Guzmán, B Calsina, A Hermoso, C Baquero… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… ) NOD SCID mice (n = 8/group) implanted with ZR-75-1 xenograft tumors were treated by oral gavage (PO) once-daily for 28 days (QDx28) with 50 or 75 mg/kg of abemaciclib mesylate …
Number of citations: 150 www.ncbi.nlm.nih.gov
ES Kim - Drugs, 2017 - Springer
Abemaciclib (Verzenio™) is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 that is being developed by Eli Lilly and Company. Abemaciclib has been approved in …
Number of citations: 85 link.springer.com
M Zhao, J Cai, X Zhao - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… In particular, heterocycles with a fluorinated 2-aminopyrimidine such as abemaciclib mesylate 8 and fostamitinib disodium hydrate 9 exhibit excellent bioactivity presumably due to the …
Number of citations: 13 pubs.rsc.org
S Stegemann, C Moreton, S Svanbäck, K Box… - Drug Discovery …, 2022 - Elsevier
In 1997, the ‘Rule of Five’ (Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 7 www.sciencedirect.com
Z Dong, Z Wang, W Dong, W Li - 2023 - researchsquare.com
… Abemaciclib mesylate, a third-generation CDK4/6 inhibitor, alias LY2835219, was developed by Lilly[2]and launched in the US in 2017. It is indicated in combination with fulvestrant or …
Number of citations: 2 www.researchsquare.com
C Wang, J Cai, M Zhang, X Zhao - The Journal of Organic …, 2017 - ACS Publications
A direct fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) is presented, affording the corresponding 4,6-disubstituted 5-fluoro-2-…
Number of citations: 28 pubs.acs.org
T Liu, K Hou, J Li, T Han, S Liu, J Wei - The Journal of Prevention of …, 2023 - Springer
… reported abemaciclib mesylate affects … abemaciclib mesylate suppressed LPS-mediated proinflammatory cytokine levels by downregulating AKT/STAT3 signaling. Abemaciclib mesylate …
Number of citations: 0 link.springer.com
D Simoneschi, G Rona, N Zhou, YT Jeong, S Jiang… - Nature, 2021 - nature.com
… phenotypes and for immunofluorescence staining, abemaciclib mesylate (8 mg kg −1 , Selleck … To measure abemaciclib by LC-MS/MS, abemaciclib mesylate was administered by daily …
Number of citations: 68 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.